molecular formula C5H5F2NS B2419596 5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate CAS No. 1965305-15-0

5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate

Cat. No.: B2419596
CAS No.: 1965305-15-0
M. Wt: 149.16
InChI Key: IFHBFBHMECNGPP-UHFFFAOYSA-N
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Description

5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate is a compound with significant interest in various scientific fields. The compound consists of a thiazole ring substituted with a difluoromethyl group and a methyl group. The stabilization over potassium carbonate enhances its stability and usability in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethyl-4-methyl-thiazole typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of 4-methylthiazole with difluoromethylating agents under controlled conditions. Potassium carbonate is often used as a base to facilitate the reaction and stabilize the product.

Industrial Production Methods

In industrial settings, the production of 5-Difluoromethyl-4-methyl-thiazole may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced difluoromethylating reagents and catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethyl-4-methyl-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiazole derivatives.

    Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often under mild conditions to preserve the integrity of the thiazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the thiazole ring.

Scientific Research Applications

5-Difluoromethyl-4-methyl-thiazole has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Difluoromethyl-4-methyl-thiazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to modulation of biological activities. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

    5-Difluoromethylthiazole: Similar structure but without the methyl group, leading to variations in reactivity and stability.

    Thiazole: The parent compound, which serves as a basis for various derivatives with diverse applications.

Uniqueness

5-Difluoromethyl-4-methyl-thiazole is unique due to the presence of both the difluoromethyl and methyl groups, which confer specific chemical and biological properties. The stabilization over potassium carbonate further enhances its usability in various applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5-(difluoromethyl)-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NS/c1-3-4(5(6)7)9-2-8-3/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHBFBHMECNGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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